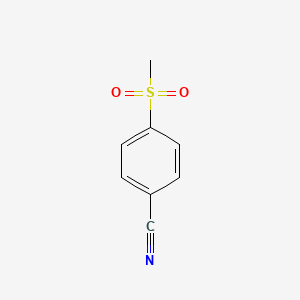

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

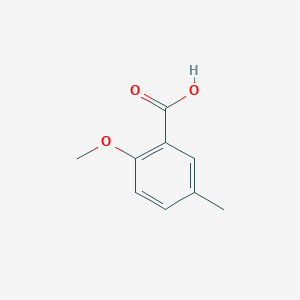

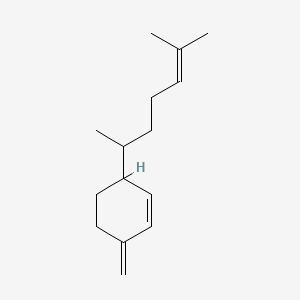

“N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide” is a versatile chemical compound utilized in various scientific research fields due to its unique properties. Its applications range from pharmaceutical development to material synthesis. It has a molecular formula of C5H6N2O2S .

Synthesis Analysis

The synthesis of this compound involves the reaction of pseudothiohydanthoin with acetic anhydride in pyridine at 115°C . The reaction is stirred for 1 hour and allowed to cool. The resulting precipitate is collected by filtration to provide the title compound as a brown solid .Molecular Structure Analysis

The molecular structure of “N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows bands at 1732 (HO–C=O), 1693 (C=O), 1556 (C=C), 1583 (C=N), 1014 (C-S), 1096 (C–N) . The 1H NMR spectrum shows δ(ppm)= 0.99–1.01 (t, 3H, CH2–CH3), 1.19–1.22 (d, 3H, CH3) 1.52–1.60 (m, 2H, CH2), 1.81–1.92 (m, 1H, CH), 4.43–4.45 (d, 1H, CH) .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide” can be inferred from its spectroscopic data. The compound appears as a brown solid . Its IR and NMR spectra provide information about its functional groups and atomic connectivity .科学的研究の応用

Diastereoselective Synthesis in Medicinal Chemistry

This compound is utilized in the diastereoselective synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. It serves as a starting material for synthesizing novel tetrazole compounds with an oxindole moiety . Such compounds have potential therapeutic applications due to their chiral properties, which can lead to enhanced therapy, more predictable pharmacokinetics, and reduced toxicity .

Antimicrobial and Antiproliferative Agents

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives have been studied for their antimicrobial activities against bacterial and fungal species. They also show promise as antiproliferative agents, particularly against breast cancer cell lines like MCF7 . This highlights the compound’s significance in developing new treatments for microbial infections and cancer.

Antiviral Research

The compound has been part of studies for antiviral activities. Although specific details of these studies are not provided in the search results, the mention of antiviral study indicates its potential application in this field .

Cytotoxic Evaluation for Cancer Treatment

Derivatives of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide have been synthesized and evaluated for their cytotoxic effects. These studies are crucial for understanding the compound’s potential as an antitubulin agent, which can be significant in cancer treatment strategies .

Synthesis Routes Exploration

Research into the synthesis routes of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide provides valuable insights into the compound’s chemical properties and potential modifications. This knowledge is essential for tailoring the compound for specific scientific applications.

Molecular Docking Studies

Molecular docking studies involving N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide derivatives help in predicting the binding modes and affinities of these compounds to various biological targets. Such studies are fundamental in rational drug design and can lead to the development of new drugs with higher efficacy and lower side effects .

特性

IUPAC Name |

N-(4-oxo-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-3(8)6-5-7-4(9)2-10-5/h2H2,1H3,(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZDYCXOHDYRHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337188 |

Source

|

| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

CAS RN |

37641-15-9 |

Source

|

| Record name | N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)